3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide, also known as VT-1161, is a novel antifungal agent that has shown promising results in preclinical studies. It belongs to the class of sulfonyl amide compounds and has a unique mechanism of action that makes it effective against a wide range of fungal infections.
Mechanism of Action
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide works by inhibiting the fungal enzyme CYP51, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt the integrity of the fungal cell membrane and ultimately lead to fungal cell death.
Biochemical and physiological effects:
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide has been found to have minimal toxicity in preclinical studies and does not affect the normal functioning of human cells. It has also been found to have a long half-life, which makes it effective against fungal infections that require prolonged treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide is its broad-spectrum activity against a wide range of fungal infections. It also has a unique mechanism of action that makes it effective against fungal strains that are resistant to other antifungal agents. However, one of the limitations of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide is its limited availability, as it is still in the preclinical stage of development.
Future Directions
There are several potential future directions for the development of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide. One area of research is the optimization of the synthesis process to increase the yield and purity of the compound. Another area of research is the evaluation of its efficacy in clinical trials, which will determine its effectiveness in treating fungal infections in humans. Additionally, there is potential for the development of new formulations of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide, such as topical creams or inhalers, that can be used to treat localized fungal infections.
Synthesis Methods
The synthesis of 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide involves a series of chemical reactions that start with the condensation of 2-aminothiazole with ethyl acrylate to form an intermediate compound. This intermediate is then treated with sodium hydride and sulfonyl chloride to form 3-ethenylsulfonyl-N-(2-thiazolyl)acrylamide. The final step involves the reaction of this compound with 1,3-thiazole-2-carboxylic acid to form 3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide.
Scientific Research Applications
3-Ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its antifungal properties and has shown promising results in preclinical studies. It has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and dermatophytes.
properties
IUPAC Name |
3-ethenylsulfonyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-2-15(12,13)6-3-7(11)10-8-9-4-5-14-8/h2,4-5H,1,3,6H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPNQHFOILXXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.